4-(2-Fluoro-1-hydroxyethyl)benzoic acid
Description
4-(2-Fluoro-1-hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H9FO3 It is characterized by the presence of a benzoic acid moiety substituted with a fluoro and a hydroxyethyl group
Properties
IUPAC Name |
4-(2-fluoro-1-hydroxyethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCOBEHDFMTEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid typically involves the introduction of the fluoro and hydroxyethyl groups onto the benzoic acid core. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative is reacted with a fluoroalkylating agent under controlled conditions. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-1-hydroxyethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-Fluoro-1-carboxyethyl)benzoic acid.
Reduction: Formation of 4-(2-Hydroxyethyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluoro-1-hydroxyethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-1-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-1-hydroxyethyl)benzoic acid
- 4-(2-Bromo-1-hydroxyethyl)benzoic acid
- 4-(2-Iodo-1-hydroxyethyl)benzoic acid
Uniqueness
4-(2-Fluoro-1-hydroxyethyl)benzoic acid is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Biological Activity
4-(2-Fluoro-1-hydroxyethyl)benzoic acid is an aromatic organic compound with the molecular formula C9H9FO3. Its structure features a fluorine atom and a hydroxyethyl group attached to a benzoic acid core, which contributes to its unique chemical reactivity and potential biological activity. Despite its promising structural characteristics, there is currently limited scientific research detailing its specific biological mechanisms and activities.
Chemical Structure and Properties
The compound's structure allows it to engage in various interactions with biological molecules, particularly through hydrogen bonding due to the presence of the hydroxyethyl group. The fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H9FO3 |
| Molecular Weight | 188.17 g/mol |
| Functional Groups | Hydroxyethyl, Fluorine |
Biological Activity Overview
Preliminary studies suggest potential applications in pharmacology, particularly in modulating biological processes. The interactions between this compound and biological targets indicate that it may influence enzyme activity and metabolic pathways.
While specific studies on the mechanism of action for this compound are scarce, its structural features suggest possible pathways:
- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity.
- Lipophilicity : The presence of fluorine may enhance the compound's ability to penetrate lipid membranes, facilitating interaction with intracellular targets.
Applications
The unique combination of functional groups in this compound positions it as a candidate for various applications:
- Pharmaceutical Development : Its potential as a modulator of biological processes makes it a candidate for drug development targeting metabolic disorders or cancer.
- Agricultural Uses : Similar compounds have been investigated for their ability to regulate plant growth, suggesting that this compound might also have applications in agriculture .
Q & A
Q. What are the common synthetic routes for 4-(2-Fluoro-1-hydroxyethyl)benzoic acid, and how can reaction yields be optimized?
Methodological Answer:
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Core Strategy : Fluorinated benzoic acid derivatives are typically synthesized via halogenation, hydrolysis, or nucleophilic substitution. For example, fluorinated intermediates can be prepared by cleaving methoxy groups with BBr₃ (yield: ~57%) , followed by hydroxylation or esterification.
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Optimization : Use HPLC purification (C18 column with acetic acid/methanol/water eluent) to isolate intermediates and reduce byproducts. Reaction yields improve with anhydrous conditions and controlled temperature (e.g., -78°C for BBr₃ reactions) .
-
Data Table :
Step Reagents/Conditions Yield (%) Purity (HPLC) Methoxy cleavage BBr₃, CH₂Cl₂, -78°C 57.0 >95% Fluorination Selectfluor®, DMF 48.5 90%
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (≤1.0 Å) for accurate fluorine positioning .
- Spectroscopy :
- ¹⁹F NMR : Detect fluorine environments (δ -110 to -120 ppm for CF groups).
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700 cm⁻¹) moieties.
- Computational Modeling : Employ density functional theory (DFT) to predict electrostatic potential maps, highlighting fluorine’s electron-withdrawing effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for fluorinated benzoic acid derivatives?
Methodological Answer:
- Case Study : Discrepancies in ¹H NMR signals may arise from fluorine’s strong anisotropic effects. For example, coupling between fluorine and neighboring protons (³JHF) can split peaks unexpectedly.
- Solution :
Q. What experimental designs are optimal for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays :
Prepare recombinant CA isoforms (e.g., CA IX/XII for cancer studies).
Use stopped-flow CO₂ hydration assay (pH 7.4, 25°C) to measure inhibition constants (Ki).
Include controls (e.g., acetazolamide) .
- Antimicrobial Screening :
- Test against Gram-negative bacteria (e.g., E. coli) using broth microdilution (MIC determination). Reference hydrazone derivatives (MIC: 4–32 µg/mL) for comparison .
Q. How can researchers address challenges in crystallizing fluorinated benzoic acids?
Methodological Answer:
- Problem : Fluorine’s hydrophobicity and small size disrupt crystal packing.
- Strategies :
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s stability under acidic conditions?
Methodological Answer:
- Root Cause : Stability varies with substituent positioning. For example, ortho-fluorine enhances acid resistance via steric hindrance, while para-fluorine may reduce it.
- Validation Protocol :
- Conduct accelerated degradation studies (0.1 M HCl, 40°C).
- Monitor via LC-MS for decomposition products (e.g., defluorination).
- Cross-reference with analogs (e.g., 2-fluoro-4-hydroxybenzoic acid showed 90% stability after 24 hrs ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
